2-(2,5-Dimethylphenyl)-6-ethylindolizine
Description
2-(2,5-Dimethylphenyl)-6-ethylindolizine is a heterocyclic aromatic compound featuring an indolizine core substituted with a 2,5-dimethylphenyl group at position 2 and an ethyl group at position 4. This compound’s structure combines aromatic substitution with alkyl side chains, influencing its physicochemical behavior, including solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-6-ethylindolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-4-15-7-8-17-10-16(12-19(17)11-15)18-9-13(2)5-6-14(18)3/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZQBXNJSWLAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C=C(C=C2C=C1)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)-6-ethylindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indolizine derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced indolizine derivatives with hydrogenated functional groups.
Substitution: Substituted indolizine derivatives with various functional groups on the phenyl ring.
Scientific Research Applications
Structural Overview
The compound 2-(2,5-Dimethylphenyl)-6-ethylindolizine has the following molecular characteristics:
- Molecular Formula : C15H17N
- CAS Number : 558471-18-4
- Core Structure : Indolizine with a dimethylphenyl group and an ethyl substituent.
The indolizine core is associated with various bioactive compounds, suggesting that derivatives of this compound may exhibit significant pharmacological activities. Research indicates potential applications in:
- Antimicrobial Activity : Indolizines have shown effectiveness against various microbial strains.
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to reduce inflammation.
- Anticancer Activity : Some indolizine derivatives have demonstrated cytotoxic effects against cancer cell lines.
Synthetic Chemistry
The synthesis of this compound typically involves methods such as Fischer indole synthesis. This method allows for high yields while introducing the desired functional groups. The following table summarizes common synthetic routes:
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Fischer Indole Synthesis | Reaction of phenylhydrazine with ketones under acidic conditions | High |
| Substitution Reactions | Functionalization at the indolizine core | Variable |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study assessing the antimicrobial properties of various indolizine derivatives found that compounds similar to this compound exhibited notable activity against Gram-positive bacteria. The structure-activity relationship indicated that modifications at the ethyl position could enhance efficacy .
-
Cancer Research :
- In vitro studies on cancer cell lines revealed that certain indolizine derivatives could induce apoptosis in tumor cells. The mechanism involved the activation of caspase pathways, highlighting the therapeutic potential of this compound in oncology .
-
Inflammatory Response :
- Research focused on the anti-inflammatory effects of related compounds showed that indolizines could inhibit pro-inflammatory cytokines in cell cultures, suggesting a pathway for therapeutic intervention in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-6-ethylindolizine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs in the Indolizine/Pyrrolizine Family
a. 6-(2-Thenoyl)-7-phenyl-2,2-dimethyl-2,3-dihydro-1H-pyrrolizine (Compound I)
- Structure: Features a pyrrolizine ring (a bicyclic system similar to indolizine) with a thenoyl group and phenyl substituents .
- Key Differences: The indolizine core in the target compound lacks the dihydro (saturated) bonds present in Compound I’s pyrrolizine ring. Substituents: Compound I includes a thenoyl (thiophene-carbonyl) group, whereas the target compound has an ethyl group and a 2,5-dimethylphenyl group.
- Physical Properties: The thenoyl group in Compound I increases calculated crystal density compared to simpler analogs like C20H17ON due to its bulkier, electron-withdrawing nature .
b. C20H17ON (Reference Compound)
- A simpler pyrrolizine derivative without the thenoyl group.
- Comparison: Lower density than Compound I, highlighting how electron-withdrawing substituents (e.g., thenoyl vs. alkyl/aryl groups) influence packing efficiency . This underscores that the ethyl and dimethylphenyl groups in the target compound may reduce density compared to carbonyl-containing analogs.
Dimethylphenyl-Substituted Derivatives
a. 2-(2,5-Dimethylphenyl)-2-hydroxyacetic Acid
- Structure : Aromatic 2,5-dimethylphenyl group attached to a hydroxyacetic acid moiety .
- Key Differences :
- Functional Group: The carboxylic acid/hydroxyl groups contrast with the indolizine core’s aromaticity and ethyl substituent.
- Reactivity: Polar functional groups enhance solubility in polar solvents, whereas the target compound’s alkyl/aryl substituents likely favor organic phases.
- Physical Data :
b. 2,3-Dimethylphenyl Isothiocyanate
- Structure : Isothiocyanate group attached to a 2,3-dimethylphenyl ring .
- Comparison :
- Electronic Effects: The isothiocyanate group is strongly electrophilic, unlike the indolizine system’s π-electron-rich nature.
- Molecular Weight: 163.24 g/mol vs. ~265 g/mol (estimated) for the target compound, illustrating how core heterocycles increase molecular mass.
Biological Activity
2-(2,5-Dimethylphenyl)-6-ethylindolizine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is , and it features an indolizine core substituted with a 2,5-dimethylphenyl group and an ethyl group. This unique structure contributes to its biological properties.
Antimicrobial Activity
Research indicates that indolizine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the indolizine structure can enhance antimicrobial activity, suggesting a promising avenue for developing new antibiotics .
Anticancer Properties
Indolizine derivatives have been investigated for their anticancer potential. A notable study found that compounds with similar structures inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involved the modulation of key signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. In vitro assays indicated that it could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Influence : The presence of electron-donating groups like methyl enhances the compound's reactivity and biological efficacy.
- Core Structure : The indolizine core is essential for maintaining biological activity; modifications to this part often result in decreased potency.
- Hydrophobic Interactions : The ethyl group contributes to hydrophobic interactions that may improve binding affinity to biological targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Evaluation against bacterial strains | Showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli. |
| Anticancer Activity | In vitro assays on cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values indicating potent activity. |
| Neuroprotection | Assessment in oxidative stress models | Demonstrated protective effects on neuronal cells, reducing cell death by 30% compared to control groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
